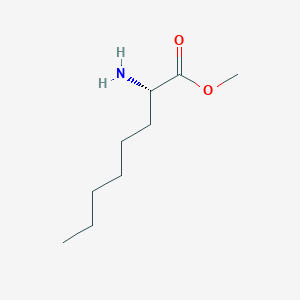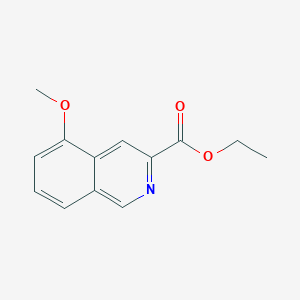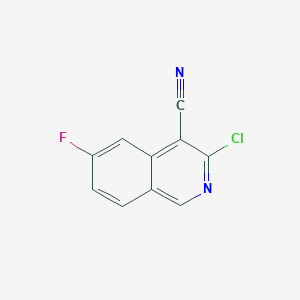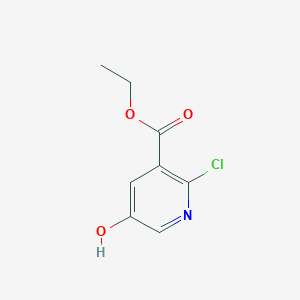
1-(3-Methylphenyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylphenyl)propane-1,3-diol is an organic compound characterized by a propane backbone substituted with a 3-methylphenyl group and two hydroxyl groups at the 1 and 3 positions. This compound is a member of the class of diols, which are known for their versatile chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)propane-1,3-diol can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with a suitable diol precursor under acidic or basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by reduction to yield the desired diol.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 3-methylbenzaldehyde in the presence of a diol precursor. This method ensures high yield and purity of the final product. Additionally, biotechnological routes using genetically modified microorganisms have been explored for sustainable production.
化学反応の分析
Types of Reactions: 1-(3-Methylphenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.
Reduction: Formation of 1-(3-methylphenyl)propane.
Substitution: Formation of 1-(3-methylphenyl)propyl halides or esters.
科学的研究の応用
1-(3-Methylphenyl)propane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying metabolic pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, adhesives, and coatings.
作用機序
The mechanism of action of 1-(3-Methylphenyl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions, which can modulate the activity of the target molecules. The compound’s effects are mediated through pathways involving signal transduction and metabolic regulation.
類似化合物との比較
1-(3-Methylphenyl)propane-1,3-diol can be compared with other similar compounds, such as:
2-Methyl-1,3-propanediol: Similar in structure but with a methyl group at the 2-position, leading to different reactivity and applications.
1,3-Propanediol: Lacks the aromatic ring, resulting in distinct chemical properties and uses.
2-(4-Methylphenyl)propane-1,3-diol: Similar aromatic substitution but with the methyl group at the 4-position, affecting its chemical behavior.
特性
CAS番号 |
51699-43-5 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
1-(3-methylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,7,10-12H,5-6H2,1H3 |
InChIキー |
UZOYKBBAMVVEMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


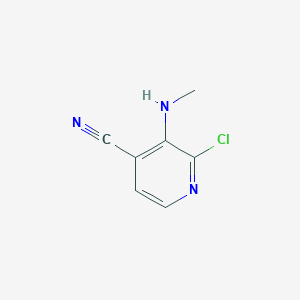
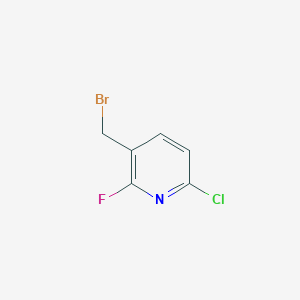
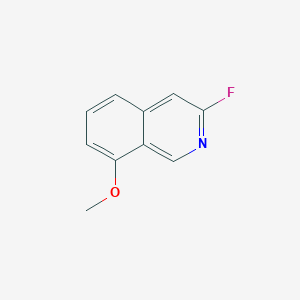
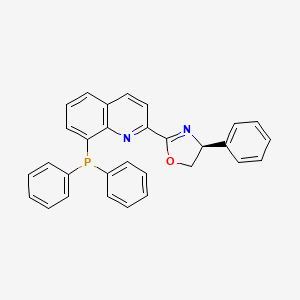

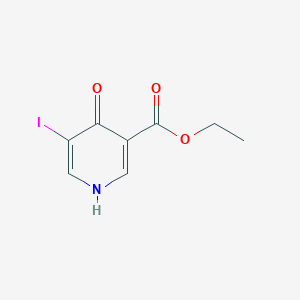
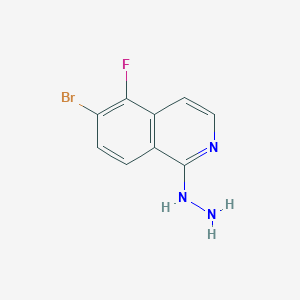

![2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid](/img/structure/B13672715.png)
![2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B13672724.png)
